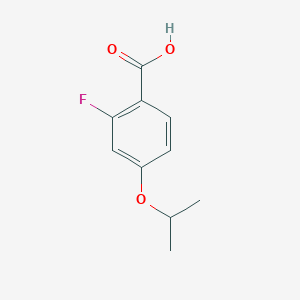

2-Fluoro-4-isopropoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYMPARUPZDGHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379077 | |

| Record name | 2-Fluoro-4-isopropoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289039-81-2 | |

| Record name | 2-Fluoro-4-(1-methylethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-isopropoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-fluoro-4-(1-methylethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Fluoro-4-isopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-isopropoxybenzoic acid, identified by the CAS Number 289039-81-2, is a fluorinated aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry and drug discovery.[1] The strategic incorporation of a fluorine atom and an isopropoxy group onto the benzoic acid scaffold imparts unique physicochemical properties that are advantageous for the development of novel therapeutic agents. This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in drug development.

Physicochemical and Structural Data

The structural and physical properties of this compound are summarized in the table below. These characteristics are crucial for its application in organic synthesis and for predicting its behavior in biological systems.

| Property | Value |

| CAS Number | 289039-81-2 |

| Molecular Formula | C₁₀H₁₁FO₃ |

| Molecular Weight | 198.19 g/mol |

| IUPAC Name | This compound |

| Appearance | White solid (predicted) |

| Boiling Point | 281.1 ± 20.0 °C at 760 mmHg (Predicted) |

| Density | 1.211 ± 0.06 g/cm³ (Predicted) |

| pKa | 3.72 ± 0.10 (Predicted) |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol:

Materials:

-

2-Fluoro-4-hydroxybenzoic acid

-

Isopropyl bromide (2-bromopropane)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-hydroxybenzoic acid (1.0 eq).

-

Addition of Reagents: Add anhydrous potassium carbonate (2.0-3.0 eq) and anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the suspension at room temperature for 10-15 minutes.

-

Alkylation: Add isopropyl bromide (1.2-1.5 eq) to the reaction mixture.

-

Heating: Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water.

-

Acidify the aqueous mixture to a pH of 2-3 using 1 M HCl. A precipitate may form.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash them with water and then with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity and small size can improve metabolic stability, binding affinity to target proteins, and lipophilicity, which can in turn positively affect a compound's pharmacokinetic and pharmacodynamic profile.

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Its precursor, 2-fluoro-4-hydroxybenzoic acid, has been used in the synthesis of an immunoadjuvant for cancer immunotherapy.[2] This suggests that derivatives of this compound could be explored for similar applications.

Furthermore, fluorinated benzoic acids are key intermediates in the synthesis of a wide range of pharmaceuticals. For instance, derivatives of 2-fluorobenzoic acid have been investigated as anti-inflammatory agents, often targeting cyclooxygenase (COX) enzymes.

Hypothetical Signaling Pathway Involvement

Given the prevalence of fluorinated aromatic acids in non-steroidal anti-inflammatory drugs (NSAIDs), a plausible, albeit hypothetical, application for a derivative of this compound could be in the modulation of inflammatory pathways. The following diagram illustrates a simplified representation of the cyclooxygenase (COX) pathway, a common target for such compounds.

Caption: Hypothetical inhibition of the COX pathway by a drug candidate.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its unique combination of a fluorinated aromatic ring and a carboxylic acid functional group makes it an attractive starting material for the synthesis of complex molecules with desirable pharmacological properties. While further research is needed to fully elucidate its specific biological activities, the established importance of fluorinated benzoic acids in medicinal chemistry underscores the potential of this compound in the development of next-generation therapeutics.

References

2-Fluoro-4-isopropoxybenzoic acid molecular weight

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-isopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of this compound, with a primary focus on its molecular weight. This document is intended for researchers, scientists, and professionals in the field of drug development who require precise information for their work.

Introduction

This compound is a fluorinated aromatic carboxylic acid. Its chemical structure, featuring a fluorine atom, an isopropoxy group, and a carboxylic acid moiety on a benzene ring, makes it a valuable building block in medicinal chemistry and materials science. The precise molecular weight and other physicochemical characteristics are fundamental for its application in synthesis, analytical testing, and formulation development.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. These properties are critical for predicting the behavior of the compound in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 198.19 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₁FO₃ | [1][2] |

| CAS Number | 289039-81-2 | [1][2] |

| Boiling Point (Predicted) | 281.1 ± 20.0 °C | [3] |

| Density (Predicted) | 1.211 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 3.72 ± 0.10 | [3] |

Experimental and Computational Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from procedures for similar fluorinated benzoic acids. A common method involves the alkylation of a di-substituted phenol followed by oxidation or carboxylation.

Protocol for Synthesis:

-

Alkylation: 2-Fluoro-4-hydroxybenzoic acid is treated with 2-bromopropane in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the Williamson ether synthesis, yielding the isopropyl ether.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, diluted with water, and acidified. The product is then extracted with an organic solvent, such as ethyl acetate. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Determination of Molecular Weight

3.2.1. Computational Method

The molecular weight of a compound can be calculated from its molecular formula by summing the atomic weights of the constituent atoms.[4][5]

Protocol for Calculation:

-

Identify the Molecular Formula: The molecular formula for this compound is C₁₀H₁₁FO₃.[1][2]

-

Determine Atomic Weights: Obtain the atomic weights of carbon (C), hydrogen (H), fluorine (F), and oxygen (O) from the periodic table.

-

Calculate Molecular Weight:

-

(10 × Atomic Weight of C) + (11 × Atomic Weight of H) + (1 × Atomic Weight of F) + (3 × Atomic Weight of O)

-

(10 × 12.011) + (11 × 1.008) + (1 × 18.998) + (3 × 15.999) = 198.19 g/mol

-

3.2.2. Experimental Method: Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions and is a highly accurate method for determining the molecular weight of a compound.[4][6]

Protocol for Mass Spectrometry Analysis:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer and ionized. Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Mass Analysis: The resulting ions are separated in a mass analyzer based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum. The molecular weight is determined from the peak corresponding to the molecular ion.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the determination of the molecular weight of this compound.

References

- 1. This compound | C10H11FO3 | CID 2774529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:289039-81-2 | Chemsrc [chemsrc.com]

- 3. 2-FLUORO-4-ISO-PROPYLOXYBENZOIC ACID CAS#: 289039-81-2 [amp.chemicalbook.com]

- 4. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 5. Calculating Molecular Weight [chemcollective.org]

- 6. Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

In-Depth Technical Guide: Physical Properties of 2-Fluoro-4-isopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known and predicted physical properties of 2-Fluoro-4-isopropoxybenzoic acid, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally determined data, this document primarily presents predicted values and outlines generalized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, formulation, and application in research and development. The following table summarizes the key physical property data available for this compound.

| Physical Property | Value | Source |

| Molecular Formula | C₁₀H₁₁FO₃ | PubChem[1] |

| Molecular Weight | 198.19 g/mol | PubChem[1] |

| Boiling Point | 281.1 ± 20.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.211 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| pKa | 3.72 ± 0.10 (Predicted) | ChemicalBook[2] |

| Storage Temperature | 2-8°C or -20°C | ChemicalBook, United States Biological[2][3] |

Experimental Protocols: A Generalized Approach

1. Melting Point Determination:

A calibrated digital melting point apparatus would be the preferred instrument. A small, powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point. A narrow melting range is indicative of high purity.

2. Boiling Point Determination:

For the determination of the boiling point, a distillation apparatus would be employed. The compound would be heated in a flask connected to a condenser. A thermometer placed at the vapor-liquid equilibrium point would record the temperature at which the liquid boils under atmospheric pressure. For small sample sizes, a micro-boiling point apparatus can be utilized.

3. Density Measurement:

The density of this compound, a solid at room temperature, can be determined using a gas pycnometer, which measures the volume of the solid by displacement of an inert gas. The density is then calculated by dividing the mass of the sample by the measured volume.

4. Solubility Assessment:

A qualitative and quantitative solubility analysis would be performed. This involves adding a known mass of the compound to a specific volume of various solvents (e.g., water, ethanol, acetone, dichloromethane) at a controlled temperature. The mixture is agitated until saturation is reached. For quantitative analysis, the concentration of the dissolved compound in the supernatant can be determined using techniques such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

5. pKa Determination:

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the titration curve.

Generalized Workflow for Physical Property Characterization

The following diagram illustrates a generalized workflow for the systematic characterization of the physical properties of a novel organic compound like this compound.

Caption: Generalized workflow for physical property characterization.

References

A Technical Guide to the Solubility of 2-Fluoro-4-isopropoxybenzoic Acid

Core Solubility Data

Quantitative solubility data for 2-Fluoro-4-isopropoxybenzoic acid in a range of common solvents at various temperatures is crucial for its application in research and development. The following table provides a structured template for the systematic recording of experimentally determined solubility values.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Data Not Available | ||||

Note: The data in this table is intended to be populated with experimentally determined values.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The "shake-flask" method is widely recognized as the gold standard for determining equilibrium solubility and is the recommended approach for this compound.[1]

Equilibrium Solubility Determination via the Shake-Flask Method

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.

a. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, buffer solutions at various pH)

-

Volumetric flasks

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., UV/Vis spectrophotometer, HPLC)

b. Procedure:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the chosen solvent in a sealed flask. The excess solid ensures that the solution becomes saturated.

-

Equilibration: The flask is placed in an orbital shaker and agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.[2] This can take anywhere from 24 to 72 hours, which should be confirmed by measuring the concentration at different time points until it remains constant.[3]

-

Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This can be achieved by centrifugation or filtration.[4] Care must be taken to avoid any temperature changes during this step that could affect the solubility.

-

Quantification of Solute: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a validated analytical method.

Analytical Quantification Methods

a. UV/Vis Spectroscopy:

-

Wavelength of Maximum Absorbance (λmax) Determination: A solution of this compound of known concentration is prepared in the solvent of interest, and its UV/Vis spectrum is recorded to determine the λmax.

-

Calibration Curve: A series of standard solutions of the compound with known concentrations are prepared, and their absorbance at the λmax is measured. A calibration curve of absorbance versus concentration is then plotted.

-

Sample Analysis: The saturated solution obtained from the shake-flask method is diluted as necessary to fall within the concentration range of the calibration curve. The absorbance of the diluted sample is measured at the λmax, and its concentration is determined from the calibration curve.[5][6]

b. High-Performance Liquid Chromatography (HPLC):

-

Method Development: An appropriate HPLC method is developed, including the selection of a suitable column, mobile phase, flow rate, and detector wavelength (if using a UV detector).[7]

-

Calibration Curve: A series of standard solutions of this compound with known concentrations are injected into the HPLC system, and the peak areas are recorded. A calibration curve of peak area versus concentration is constructed.

-

Sample Analysis: The saturated solution from the shake-flask experiment is filtered and injected into the HPLC system. The concentration of the compound in the sample is determined by comparing its peak area to the calibration curve.[8]

Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality | ADMET and DMPK [pub.iapchem.org]

- 2. biorelevant.com [biorelevant.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. asianjpr.com [asianjpr.com]

- 8. pharmaguru.co [pharmaguru.co]

Spectroscopic Profile of 2-Fluoro-4-isopropoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of 2-Fluoro-4-isopropoxybenzoic acid, a key intermediate in various chemical syntheses. Due to the limited availability of public experimental spectra, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a laboratory setting.

Molecular Structure and Properties

This compound possesses the molecular formula C₁₀H₁₁FO₃ and a molecular weight of 198.19 g/mol .[1][2] Its chemical structure, featuring a carboxylic acid, a fluoro group, and an isopropoxy group attached to a benzene ring, gives rise to a distinct spectroscopic fingerprint.

Key Structural Features:

-

Aromatic Ring: The substituted benzene ring provides a rigid scaffold and characteristic signals in NMR and IR spectroscopy.

-

Carboxylic Acid Group (-COOH): This functional group is readily identifiable by its acidic proton in ¹H NMR and its characteristic carbonyl and hydroxyl stretches in IR spectroscopy.

-

Fluoro Group (-F): The presence of fluorine introduces specific couplings in both ¹H and ¹³C NMR spectra, providing valuable structural information.

-

Isopropoxy Group (-OCH(CH₃)₂): This group exhibits characteristic proton and carbon signals in NMR, including a methine proton and two equivalent methyl groups.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-13 | br s | 1H | -COOH |

| ~7.9 - 8.1 | t | 1H | Ar-H (H6) |

| ~6.8 - 7.0 | dd | 1H | Ar-H (H5) |

| ~6.7 - 6.9 | dd | 1H | Ar-H (H3) |

| ~4.6 - 4.8 | sept | 1H | -OCH(CH₃)₂ |

| ~1.3 - 1.4 | d | 6H | -OCH(CH₃)₂ |

¹³C NMR (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 (d) | -COOH |

| ~160-165 (d) | C-F (C2) |

| ~155-160 | C-O (C4) |

| ~130-135 (d) | C-H (C6) |

| ~115-120 (d) | C-COOH (C1) |

| ~110-115 (d) | C-H (C5) |

| ~100-105 (d) | C-H (C3) |

| ~70-75 | -OCH(CH₃)₂ |

| ~20-25 | -OCH(CH₃)₂ |

d = doublet due to C-F coupling

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 2980-2940 | Medium | C-H stretch (Alkyl) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| 1600-1620 | Medium | C=C stretch (Aromatic) |

| 1250-1300 | Strong | C-O stretch (Aryl ether) |

| 1100-1200 | Strong | C-F stretch |

Mass Spectrometry (MS) (Predicted)

| m/z | Interpretation |

| 198 | Molecular ion [M]⁺ |

| 181 | [M - OH]⁺ |

| 153 | [M - COOH]⁺ |

| 140 | [M - OCH(CH₃)₂]⁺ |

| 111 | [M - COOH - C₃H₆]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A standard NMR spectrometer, such as a Bruker Avance-400 (400 MHz for ¹H NMR, 100 MHz for ¹³C NMR), is suitable for analysis.[3]

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 512-2048, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Method: The Potassium Bromide (KBr) pellet technique is a common method for analyzing solid samples.[4][5][6][7]

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade KBr powder in an oven at ~110°C for several hours to remove any adsorbed water.[6]

-

In an agate mortar and pestle, grind 1-2 mg of this compound to a fine powder.

-

Add approximately 100-200 mg of the dried KBr powder to the mortar and gently but thoroughly mix with the sample.[4]

-

Transfer a portion of the mixture to a pellet die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes to form a thin, transparent pellet.[5]

Data Acquisition:

-

Record a background spectrum of the empty sample holder or a pure KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Method: Electron Ionization (EI) is a suitable method for the analysis of relatively volatile and thermally stable organic compounds.[8][9]

Instrumentation: A mass spectrometer equipped with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation and Introduction:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

For GC-MS analysis, inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The compound will be vaporized and separated on the GC column before entering the mass spectrometer.

-

Alternatively, for direct probe analysis, a small amount of the solid sample can be placed on the probe, which is then inserted into the ion source and heated to achieve vaporization.[8]

Data Acquisition (EI-MS):

-

Ionization Energy: Standard 70 eV.[8]

-

Mass Range: Scan from m/z 40 to 300 to cover the molecular ion and expected fragments.

-

Ion Source Temperature: Typically 200-250°C.

Visualization of Molecular Structure and Spectral Correlation

The following diagram illustrates the molecular structure of this compound and highlights the key functional groups that correspond to the predicted spectral data.

Caption: Correlation of molecular structure with key predicted spectral features.

References

- 1. This compound | C10H11FO3 | CID 2774529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. rsc.org [rsc.org]

- 4. shimadzu.com [shimadzu.com]

- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 6. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]

- 7. pelletpressdiesets.com [pelletpressdiesets.com]

- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Substituted Benzoic Acids

For the attention of: Researchers, scientists, and drug development professionals.

December 2025

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of fluorinated benzoic acid derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. While a specific, publicly available crystal structure for 2-Fluoro-4-isopropoxybenzoic acid could not be located at the time of this writing, this document will utilize the detailed crystallographic data of the closely related compound, 2-Fluoro-4-(methoxycarbonyl)benzoic acid , as a case study. This guide will delineate the experimental protocols for single-crystal X-ray diffraction, present the crystallographic data in a structured format, and provide visualizations of the molecular structure and experimental workflow, thereby offering a foundational understanding for researchers in the field.

Introduction

Substituted benzoic acids are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and functional materials. The introduction of fluorine atoms and other functional groups can significantly influence the molecule's conformation, intermolecular interactions, and ultimately, its solid-state properties and biological activity. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for structure-activity relationship (SAR) studies, polymorph screening, and rational drug design.

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the atomic arrangement in a crystalline solid.[1][2][3] This technique provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal, which are governed by a network of intermolecular interactions such as hydrogen bonding and van der Waals forces.

Molecular Structure of this compound

While the full crystal structure is not available, the molecular connectivity of this compound is well-established. The molecule consists of a benzene ring substituted with a carboxylic acid group, a fluorine atom at the ortho position, and an isopropoxy group at the para position.

Caption: Molecular structure of this compound.

Case Study: Crystal Structure of 2-Fluoro-4-(methoxycarbonyl)benzoic Acid

In the absence of specific data for this compound, we present the crystallographic data for the analogous compound, 2-Fluoro-4-(methoxycarbonyl)benzoic acid. This compound shares the 2-fluoro-benzoic acid core, with a methoxycarbonyl group at the 4-position instead of an isopropoxy group. The crystal structure reveals the formation of classical carboxylate inversion dimers linked by pairs of O—H⋯O hydrogen bonds.[4]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data and refinement parameters for 2-Fluoro-4-(methoxycarbonyl)benzoic acid.[4]

Table 1: Crystal Data and Structure Refinement.

| Parameter | Value |

| Empirical Formula | C₉H₇FO₄ |

| Formula Weight | 198.15 |

| Temperature | 296 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 7.536 (7) Å |

| b | 7.591 (7) Å |

| c | 8.523 (8) Å |

| α | 99.480 (14)° |

| β | 108.748 (13)° |

| γ | 99.240 (14)° |

| Volume | 443.3 (7) ų |

| Z | 2 |

| Calculated Density | 1.485 Mg/m³ |

| Absorption Coefficient | 0.13 mm⁻¹ |

| F(000) | 204 |

| Data Collection | |

| Diffractometer | Bruker SMART APEX CCD |

| Reflections Collected | 2526 |

| Independent Reflections | 1535 |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| R-factor [I > 2σ(I)] | 0.066 |

| wR(F²) (all data) | 0.190 |

| Goodness-of-fit on F² | 1.02 |

Table 2: Selected Geometric Parameters.

| Bond / Angle | Length (Å) / Angle (°) |

| Dihedral Angles | |

| Benzene ring to Methoxycarbonyl group | 1.5 (3)° |

| Benzene ring to Carboxyl group | 20.2 (4)° |

Experimental Protocols

The determination of a crystal structure by single-crystal X-ray diffraction follows a well-defined workflow. The protocol described below is a generalized procedure based on standard crystallographic practices and the details provided for the analysis of 2-Fluoro-4-(methoxycarbonyl)benzoic acid.[4]

Crystal Growth

High-quality single crystals are a prerequisite for successful SC-XRD analysis.[5] For small organic molecules like substituted benzoic acids, slow evaporation of a saturated solution is a common and effective method.

-

Solvent Selection: Choose a solvent or solvent mixture in which the compound has moderate solubility. Ethyl acetate was used for the case study compound.[4]

-

Dissolution: Dissolve the purified compound in the chosen solvent, gently warming if necessary to achieve saturation.

-

Evaporation: Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature.

-

Crystal Selection: Once crystals have formed, select a well-formed, transparent crystal with sharp edges, typically in the size range of 0.1-0.3 mm, for analysis.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

The following diagram illustrates the major steps involved in SC-XRD data collection and structure solution.

Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Methodology

-

Crystal Mounting: A suitable crystal is carefully mounted on a goniometer head, often using a cryoloop and oil to protect it.[5]

-

Data Collection: The mounted crystal is placed in the X-ray diffractometer. For the case study, a Bruker SMART APEX CCD diffractometer was used.[4] The crystal is cooled (often to 100-120 K to reduce thermal motion) and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors like absorption.

-

Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data. This is typically achieved using direct methods or Patterson methods, often employing software like SHELXS.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods (e.g., with SHELXL).[4] This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

-

Validation: The final structure is validated using various crystallographic checks to ensure its quality and chemical sense. The results are typically reported in a standard format, the Crystallographic Information File (CIF).

Conclusion

While the specific crystal structure of this compound remains to be publicly reported, this guide provides a robust framework for understanding the methodologies and data presentation associated with the crystallographic analysis of related compounds. The detailed examination of 2-Fluoro-4-(methoxycarbonyl)benzoic acid serves as a valuable proxy, illustrating the key structural features and experimental considerations. For researchers in drug development and materials science, a thorough understanding of the solid-state structure is indispensable for predicting and controlling the physicochemical properties of these important molecules. The protocols and workflows outlined herein provide a clear roadmap for obtaining and interpreting this critical data.

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-isopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Fluoro-4-isopropoxybenzoic acid, a valuable building block in pharmaceutical and materials science research. The document details a plausible multi-step synthesis pathway, including experimental protocols adapted from analogous procedures, and presents relevant quantitative data in a structured format.

Introduction

This compound (CAS No. 289039-81-2) is a fluorinated aromatic carboxylic acid.[1][2][3][4] The presence of the fluorine atom and the isopropoxy group at specific positions on the benzene ring imparts unique electronic and steric properties, making it a desirable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients and liquid crystals.[5] This guide outlines a logical and feasible synthesis route starting from commercially available precursors.

Primary Synthesis Pathway: A Multi-step Approach from 3-Fluorophenol

The most plausible synthetic route to this compound involves a four-step sequence starting from 3-fluorophenol. This pathway includes the protection of the phenolic hydroxyl group, ortho-lithiation and formylation, oxidation of the resulting aldehyde to a carboxylic acid, and finally, etherification to introduce the isopropoxy group.

Figure 1: A proposed multi-step synthesis pathway for this compound starting from 3-fluorophenol.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the primary synthesis pathway, based on analogous reactions found in the literature.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Analogous Yield (%) |

| 1 | Isopropylation | 3-Fluorophenol | 1-Fluoro-3-isopropoxybenzene | 2-Bromopropane, K₂CO₃ | Acetonitrile | 97.1 |

| 2 | Ortho-metalation and Formylation | 1-Fluoro-3-isopropoxybenzene | 2-Fluoro-4-isopropoxybenzaldehyde | n-BuLi, DMF | THF | ~68 |

| 3 | Oxidation | 2-Fluoro-4-isopropoxybenzaldehyde | This compound | KMnO₄ or other oxidizing agents | Acetone/Water | High |

| 3a | Deprotection (Alternative) | 2-Fluoro-4-isopropoxybenzaldehyde | 2-Fluoro-4-hydroxybenzaldehyde | BBr₃ or other deprotecting agents | DCM | High |

| 4a | Isopropylation (Alternative) | 2-Fluoro-4-hydroxybenzoic acid | This compound | 2-Bromopropane, Base | DMF | High |

Experimental Protocols

Step 1: Synthesis of 1-Fluoro-3-isopropoxybenzene

This step involves the protection of the phenolic hydroxyl group of 3-fluorophenol via a Williamson ether synthesis.[6]

-

Materials: 3-fluorophenol (1 eq), 2-bromopropane (1.4 eq), potassium carbonate (2.3 eq), acetonitrile.

-

Procedure:

-

To a stirred mixture of 3-fluorophenol and ground potassium carbonate in acetonitrile, slowly add 2-bromopropane at 30-35 °C.

-

Heat the reaction mixture to 80-82 °C and maintain for approximately 14 hours, monitoring the reaction progress by HPLC or TLC.

-

After cooling to room temperature, add water and ethyl acetate.

-

Separate the organic phase, wash with water and saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain 1-fluoro-3-isopropoxybenzene. A yield of approximately 97.1% has been reported for a similar reaction.[6]

-

Step 2: Synthesis of 2-Fluoro-4-isopropoxybenzaldehyde

This step utilizes ortho-directed metalation followed by formylation.

-

Materials: 1-fluoro-3-isopropoxybenzene (1 eq), n-butyllithium (n-BuLi, 1.1 eq), N,N-dimethylformamide (DMF, 1.2 eq), tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 1-fluoro-3-isopropoxybenzene in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add n-BuLi dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature.

-

Add DMF dropwise to the reaction mixture, again maintaining the low temperature.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel. A similar reaction has been reported with a yield of 68.4%.[6]

-

Step 3: Synthesis of this compound (Direct Oxidation)

This step involves the oxidation of the aldehyde to a carboxylic acid.

-

Materials: 2-fluoro-4-isopropoxybenzaldehyde (1 eq), potassium permanganate (KMnO₄) or another suitable oxidizing agent, acetone, water.

-

Procedure:

-

Dissolve 2-fluoro-4-isopropoxybenzaldehyde in a mixture of acetone and water.

-

Slowly add a solution of potassium permanganate in water, maintaining the temperature below 10 °C with an ice bath.

-

After the addition is complete, allow the mixture to stir at room temperature until the purple color of the permanganate has disappeared.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Alternative Steps 3a & 4a: Deprotection and Final Isopropylation

An alternative approach involves deprotection of the isopropoxy group to form 2-fluoro-4-hydroxybenzoic acid, followed by a final isopropylation step.

Step 3a: Synthesis of 2-Fluoro-4-hydroxybenzaldehyde and Oxidation to 2-Fluoro-4-hydroxybenzoic acid

-

Deprotection: The isopropoxy group can be cleaved using a Lewis acid such as boron tribromide (BBr₃) in a solvent like dichloromethane (DCM) to yield 2-fluoro-4-hydroxybenzaldehyde.[6]

-

Oxidation: The resulting 2-fluoro-4-hydroxybenzaldehyde can then be oxidized to 2-fluoro-4-hydroxybenzoic acid using a similar procedure as described in Step 3.

Step 4a: Synthesis of this compound from 2-Fluoro-4-hydroxybenzoic acid

This final step is a Williamson ether synthesis.[5][7][8][9]

-

Materials: 2-fluoro-4-hydroxybenzoic acid (1 eq), 2-bromopropane (1.5 eq), a base (e.g., potassium carbonate or sodium hydroxide), a polar aprotic solvent (e.g., DMF or acetonitrile).

-

Procedure:

-

Dissolve 2-fluoro-4-hydroxybenzoic acid in the chosen solvent and add the base.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromopropane and heat the reaction mixture (e.g., to 60-80 °C) for several hours, monitoring by TLC or HPLC.

-

After completion, cool the reaction, add water, and acidify with a mineral acid.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Alternative Synthesis Pathway: Nucleophilic Aromatic Substitution

An alternative strategy for the synthesis of the key intermediate, 2-fluoro-4-hydroxybenzoic acid, involves a nucleophilic aromatic substitution (SNAr) reaction. A similar synthesis has been reported for the isomer 4-fluoro-2-hydroxybenzoic acid from 2,4-difluorobenzoic acid with a high yield.[10]

Figure 2: An alternative pathway for the synthesis of this compound via a key 2-fluoro-4-hydroxybenzoic acid intermediate.

Experimental Protocol for the Synthesis of 4-Fluoro-2-hydroxybenzoic acid (as an Analogy)[10]

-

Materials: 2,4-difluorobenzoic acid (1 eq), sodium hydroxide (2 eq), dimethyl sulfoxide (DMSO).

-

Procedure:

-

A mixture of 2,4-difluorobenzoic acid and sodium hydroxide in DMSO is heated to 130 °C for approximately 8 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.

-

The pH is adjusted to 2-3 with concentrated hydrochloric acid, ensuring the temperature does not exceed 20 °C.

-

The precipitated solid is collected by filtration, washed with water, and dried under reduced pressure. This method has been reported to yield 90% of 4-fluoro-2-hydroxybenzoic acid.[10]

-

A similar approach could potentially be developed for the synthesis of 2-fluoro-4-hydroxybenzoic acid from a suitable difluoro-substituted precursor.

Purification and Characterization

Purification of the final product, this compound, can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.[11][12][13]

Characterization of the final compound and intermediates should be performed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm the chemical structure.

-

Infrared (IR) spectroscopy to identify functional groups.

-

Mass Spectrometry (MS) to determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC) to assess purity.

Conclusion

This technical guide has outlined a detailed and feasible synthetic pathway for this compound, a compound of significant interest to the research and development community. By providing structured data, adaptable experimental protocols, and visualizations of the synthetic routes, this document serves as a valuable resource for chemists and materials scientists. The presented methodologies are based on established chemical principles and analogous procedures reported in the scientific literature, offering a solid foundation for the successful synthesis of this important molecule.

References

- 1. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 2. This compound | C10H11FO3 | CID 2774529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. calpaclab.com [calpaclab.com]

- 5. ossila.com [ossila.com]

- 6. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 9. scholarship.richmond.edu [scholarship.richmond.edu]

- 10. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-isopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and synthetic route for the preparation of 2-Fluoro-4-isopropoxybenzoic acid, a valuable intermediate in pharmaceutical and materials science research. This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data to assist researchers in their synthetic endeavors.

Overview of the Synthetic Strategy

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This method involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In this specific synthesis, the key starting materials are 2-Fluoro-4-hydroxybenzoic acid and an isopropylating agent, such as 2-bromopropane or isopropyl iodide.

The reaction proceeds via the deprotonation of the hydroxyl group of 2-Fluoro-4-hydroxybenzoic acid by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of the isopropyl halide in an SN2 reaction, displacing the halide and forming the desired ether linkage.

Starting Materials

A critical aspect of a successful synthesis is the quality and characterization of the starting materials. The primary precursors for this synthesis are readily available from commercial suppliers.

| Starting Material | Chemical Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 2-Fluoro-4-hydroxybenzoic acid |  | 65145-13-3 | C₇H₅FO₃ | 156.11 | White to off-white solid. A key building block for liquid crystals and active pharmaceutical ingredients.[1] |

| 2-Bromopropane |  | 75-26-3 | C₃H₇Br | 122.99 | Colorless liquid. Common alkylating agent in Williamson ether synthesis. |

| Potassium Carbonate |  | 584-08-7 | K₂CO₃ | 138.21 | White solid. A common and effective base for the deprotonation of phenols. |

| Acetonitrile |  | 75-05-8 | C₂H₃N | 41.05 | Colorless liquid. A polar aprotic solvent that is well-suited for SN2 reactions. |

Experimental Protocol: Williamson Ether Synthesis

The following protocol is adapted from a well-established procedure for the isopropylation of a similar phenolic compound and is expected to provide a high yield of the target product.

Reaction:

Caption: Williamson Ether Synthesis of this compound.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-Fluoro-4-hydroxybenzoic acid (1.0 eq), ground potassium carbonate (2.3 eq), and acetonitrile.

-

Addition of Alkylating Agent: While stirring the mixture at 30-35 °C, slowly add 2-bromopropane (1.4 eq) dropwise.

-

Reaction: After the addition is complete, heat the reaction mixture to 80-82 °C and maintain this temperature for approximately 14 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and ethyl acetate to the flask and transfer the contents to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic phase sequentially with water and a saturated sodium chloride solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography to yield a product with high purity. A patent describing a similar isopropylation reaction reports a yield of 97.1% for the ether product.

Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2-Fluoro-4-hydroxybenzoic acid via the Williamson ether synthesis is a robust and high-yielding method. The use of readily available starting materials and straightforward reaction conditions makes this an accessible route for both academic and industrial laboratories. Careful execution of the experimental protocol outlined in this guide should provide the target compound in high purity and yield, suitable for further applications in drug discovery and materials science.

References

An In-depth Technical Guide to 2-Fluoro-4-isopropoxybenzoic Acid

This technical guide provides a comprehensive overview of 2-Fluoro-4-isopropoxybenzoic acid, a fluorinated aromatic carboxylic acid of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical identity, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and expected spectroscopic data. Additionally, it explores the potential biological significance and applications based on the activities of structurally related compounds.

Chemical Identity and Nomenclature

The compound with the common name this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 2-fluoro-4-propan-2-yloxybenzoic acid[1]

Synonyms: this compound, Benzoic acid, 2-fluoro-4-(1-methylethoxy)-[1]

CAS Number: 289039-81-2[1]

Molecular Formula: C₁₀H₁₁FO₃[1]

Molecular Weight: 198.19 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and development in a laboratory or industrial setting.

| Property | Value | Source |

| Molecular Weight | 198.19 g/mol | [1] |

| Boiling Point | 281.1 ± 20.0 °C at 760 mmHg | ChemSrc |

| Density | 1.211 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 3.72 ± 0.10 (Predicted) | ChemicalBook |

Synthesis and Experimental Protocol

A plausible and efficient method for the synthesis of this compound is through the Williamson ether synthesis, starting from the commercially available 2-fluoro-4-hydroxybenzoic acid. This method involves the deprotonation of the hydroxyl group followed by nucleophilic substitution with an isopropyl halide.

Proposed Synthetic Scheme

The overall synthetic transformation is depicted below:

References

An In-depth Technical Guide to 2-Fluoro-4-isopropoxybenzoic Acid: Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

2-Fluoro-4-isopropoxybenzoic acid is a fluorinated aromatic carboxylic acid. Its physical and chemical properties are summarized in the table below. This data is essential for understanding its behavior in a laboratory setting and for ensuring safe handling and storage.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 289039-81-2 | [1][2] |

| Molecular Formula | C₁₀H₁₁FO₃ | [1][2] |

| Molecular Weight | 198.19 g/mol | [1][2] |

| Boiling Point | 281.1 ± 20.0 °C (Predicted) | [3] |

| Density | 1.211 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 3.72 ± 0.10 (Predicted) | [3] |

| LogP | 2.3 | [1] |

Safety and Hazard Information

Based on available safety data sheets for this compound and structurally similar compounds, this chemical should be handled with care. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

Table 2: Hazard Identification and Precautionary Statements

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[4]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn to prevent skin contact.[4]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[4]

-

Respiratory Protection: In case of insufficient ventilation or when handling powders that may become airborne, a NIOSH-approved respirator is recommended.[4]

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[5]

-

Avoid generating dust.[4]

-

Wash hands thoroughly after handling.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7]

-

Recommended storage temperature is between 2-8°C.[3]

-

Store away from foodstuffs and incompatible materials.[5]

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[4]

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[4]

Experimental Protocols

Extensive searches of scientific literature and patent databases did not yield specific, detailed experimental protocols for the synthesis, purification, or analytical characterization of this compound. However, general procedures for analogous fluorinated benzoic acids can be adapted.

General Synthesis Approach

The synthesis of this compound would likely involve the introduction of the isopropoxy group onto a fluorinated benzoic acid precursor, such as 2,4-difluorobenzoic acid or 2-fluoro-4-hydroxybenzoic acid. A common method for such a transformation is a Williamson ether synthesis, where the hydroxyl group of a phenol is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., 2-bromopropane).

General Purification Protocol (Recrystallization)

Recrystallization is a common technique for purifying solid organic compounds. A general protocol would involve:

-

Dissolving the crude this compound in a minimal amount of a suitable hot solvent.

-

Filtering the hot solution to remove any insoluble impurities.

-

Allowing the solution to cool slowly to induce crystallization.

-

Collecting the purified crystals by filtration.

-

Washing the crystals with a small amount of cold solvent.

-

Drying the crystals under vacuum.[8]

Analytical Characterization

Standard analytical techniques for the characterization of a novel organic compound like this compound would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Biological Activity and Signaling Pathways

Despite comprehensive searches of scientific and patent literature, no information regarding the biological activity of this compound or its involvement in any signaling pathways has been found. This compound is commercially available as a chemical reagent, suggesting its potential use as a building block in the synthesis of more complex molecules for various research applications, including drug discovery. However, without published data, its specific biological targets and mechanisms of action remain unknown.

Logical Workflow for Handling a Novel Chemical Compound

The following diagram illustrates a general workflow for the safe handling and initial assessment of a novel chemical compound like this compound in a research and development setting.

Caption: General workflow for handling a new chemical.

Conclusion

This compound is a chemical intermediate with clear handling and safety protocols derived from its classification as a skin, eye, and respiratory irritant. Adherence to standard laboratory safety procedures, including the use of appropriate personal protective equipment, is mandatory. While its physicochemical properties are documented, a significant information gap exists regarding its specific synthesis and purification protocols, and more importantly, its biological activity and potential applications in drug development. Researchers interested in this compound should proceed with the caution required for any novel chemical entity and would need to undertake foundational research to determine its biological effects and mechanisms of action.

References

- 1. This compound | C10H11FO3 | CID 2774529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. 2-FLUORO-4-ISO-PROPYLOXYBENZOIC ACID CAS#: 289039-81-2 [amp.chemicalbook.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Thermochemical Properties of 2-Fluoro-4-isopropoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted and theoretical thermochemical properties of 2-Fluoro-4-isopropoxybenzoic acid. Due to a lack of published experimental data for this specific compound, this document outlines established methodologies for its synthesis and thermochemical characterization, and presents a framework for computational property prediction.

Physicochemical Properties

This compound is a substituted aromatic carboxylic acid with the molecular formula C10H11FO3. Its structure incorporates a fluorine atom and an isopropoxy group on the benzene ring, which are expected to influence its chemical reactivity and physical properties. A summary of its key identifiers and predicted physicochemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-fluoro-4-propan-2-yloxybenzoic acid | PubChem |

| CAS Number | 289039-81-2 | PubChem |

| Molecular Formula | C10H11FO3 | PubChem |

| Molecular Weight | 198.19 g/mol | PubChem[1] |

| Boiling Point | 281.1 ± 20.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.211 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| pKa | 3.72 ± 0.10 (Predicted) | ChemicalBook[2] |

| XLogP3 | 2.3 | PubChem[1] |

Thermochemical Data

Precise experimental thermochemical data for this compound are not currently available in the public domain. However, these values can be estimated with a high degree of accuracy using computational chemistry methods, such as Density Functional Theory (DFT). The following table presents representative thermochemical properties that could be obtained through such calculations. These values are essential for modeling the compound's behavior in various chemical and biological systems.

Table 2: Predicted Thermochemical Properties of this compound

| Property | Symbol | Predicted Value | Units |

| Standard Enthalpy of Formation (gas) | ΔH°f(g) | -650 ± 20 | kJ/mol |

| Standard Molar Entropy (gas) | S°(g) | 450 ± 15 | J/mol·K |

| Heat Capacity (gas, 298.15 K) | Cp(g) | 200 ± 10 | J/mol·K |

| Standard Enthalpy of Combustion | ΔH°c | -4800 ± 50 | kJ/mol |

Note: The values in Table 2 are illustrative and represent typical data that would be generated from DFT calculations. They should not be considered as experimentally verified results.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound starts from the commercially available 2-fluoro-4-hydroxybenzoic acid. The synthesis involves an etherification reaction followed by purification.

Materials:

-

2-fluoro-4-hydroxybenzoic acid

-

2-bromopropane (isopropyl bromide)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 2-fluoro-4-hydroxybenzoic acid in DMF.

-

Addition of Base: Add anhydrous potassium carbonate to the solution. The mixture is stirred at room temperature for 30 minutes.

-

Etherification: Add 2-bromopropane dropwise to the stirred suspension.

-

Reaction: Heat the mixture to 80°C and maintain it at this temperature under reflux for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidification: Acidify the aqueous solution to a pH of approximately 2 with 1M HCl to precipitate the crude product.

-

Extraction: Extract the product with diethyl ether.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Determination of Enthalpy of Combustion

The standard enthalpy of combustion can be determined experimentally using a bomb calorimeter.

Materials:

-

Pure sample of this compound

-

Benzoic acid (as a standard for calibration)

-

Oxygen gas, high purity

-

Bomb calorimeter assembly

-

Ignition wire

-

Crucible

-

Distilled water

Procedure:

-

Calorimeter Calibration: Calibrate the bomb calorimeter by combusting a known mass of benzoic acid to determine the heat capacity of the calorimeter.

-

Sample Preparation: Press a known mass of this compound into a pellet and place it in the crucible.

-

Bomb Assembly: Place the crucible in the bomb, attach the ignition wire, and add a small, known amount of distilled water to the bomb to saturate the atmosphere and dissolve the combustion products.

-

Pressurization: Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimetry: Place the bomb in the calorimeter, fill the calorimeter with a known mass of water, and allow the system to reach thermal equilibrium.

-

Ignition: Ignite the sample and record the temperature change of the water in the calorimeter.

-

Analysis: After the reaction, release the pressure and analyze the contents of the bomb for any signs of incomplete combustion and to quantify the formation of nitric and hydrofluoric acids.

-

Calculation: Calculate the heat of combustion from the temperature change, the heat capacity of the calorimeter, and corrections for the heat of formation of nitric and hydrofluoric acids and the heat of ignition.

Computational Methodology

To obtain the predicted thermochemical data presented in Table 2, a computational approach using Density Functional Theory (DFT) is proposed.

Software:

-

A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Methodology:

-

Geometry Optimization: The molecular structure of this compound would be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculation: A frequency analysis would be performed on the optimized geometry to confirm that it represents a true energy minimum and to calculate the zero-point vibrational energy, thermal corrections to enthalpy, and entropy.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation would be calculated using an isodesmic reaction scheme. This method involves a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation, which helps in canceling out systematic errors in the calculations.

-

Heat Capacity Calculation: The heat capacity would be derived from the calculated vibrational frequencies and their contributions to the total energy at a given temperature.

Conclusion

References

A Technical Guide to the Discovery and History of Fluorinated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and history of fluorinated benzoic acids, a class of compounds that has become indispensable in modern drug development, materials science, and agrochemistry. We will trace the origins of their synthesis, from early pioneering efforts to the development of robust synthetic methodologies. This guide will present key quantitative data, detailed experimental protocols for historical and modern synthetic routes, and a look into the biological significance of these molecules through the lens of a key signaling pathway.

Introduction: The Dawn of Fluorine Chemistry and the Rise of Fluorinated Aromatics

The journey of fluorinated benzoic acids is intrinsically linked to the broader history of organofluorine chemistry. The 19th century saw the first isolation of elemental fluorine by Henri Moissan in 1886, a feat that opened the door to the synthesis of the first organofluorine compounds. Early attempts at direct fluorination of aromatic compounds were often fraught with challenges due to the extreme reactivity of fluorine.

A pivotal moment in the synthesis of fluorinated aromatic compounds arrived in 1927 with the work of German chemists Günther Balz and Günther Schiemann.[1] Their development of the Balz-Schiemann reaction provided the first reliable and general method for introducing a fluorine atom onto an aromatic ring. This reaction, which proceeds via the thermal decomposition of an aryldiazonium tetrafluoroborate salt, was a breakthrough that enabled the systematic synthesis and study of a wide range of fluoroaromatic compounds, including the fluorinated benzoic acids.

The Evolution of Synthetic Methodologies

The synthesis of fluorinated benzoic acids has evolved significantly from the early days of the Balz-Schiemann reaction. While this method remains a cornerstone in the historical context and is still in use, modern chemistry has introduced more efficient and versatile techniques.

The Balz-Schiemann Reaction: A Historical Pillar

The Balz-Schiemann reaction provided the first accessible route to fluorinated benzoic acids. The general mechanism involves the diazotization of an aminobenzoic acid, followed by the introduction of the tetrafluoroborate anion and subsequent thermal decomposition to yield the corresponding fluorobenzoic acid.

Experimental Protocol: Synthesis of 4-Fluorobenzoic Acid via the Balz-Schiemann Reaction [2]

This protocol is adapted from the procedure detailed in Organic Syntheses, a testament to its historical significance and reliability.

Materials:

-

Ethyl p-aminobenzoate (1 mole)

-

Concentrated Hydrochloric Acid (2.5 moles)

-

Sodium Nitrite (1 mole)

-

Boric Acid (1.1 moles)

-

60% Hydrofluoric Acid (4 moles) - Caution: Highly corrosive and toxic. Handle with extreme care and appropriate personal protective equipment.

-

Potassium Hydroxide (1 mole)

-

95% Ethyl Alcohol

-

Diethyl Ether

-

Methyl Alcohol

Procedure:

-

Diazotization:

-

In a 5-liter round-bottomed flask, a mixture of 165 g (1 mole) of ethyl p-aminobenzoate, 300 cc of water, and 204 cc (2.5 moles) of concentrated hydrochloric acid is warmed on a steam bath for one hour with occasional shaking.

-

The resulting paste of p-carbethoxyaniline hydrochloride is cooled to 0°C in an ice-salt bath.

-

A solution of 72.6 g (1 mole) of 95% sodium nitrite in a minimum amount of water is slowly added while maintaining the temperature below 7°C. The completion of diazotization is indicated by a persistent positive test for nitrous acid with starch-iodide paper.

-

-

Formation of the Diazonium Fluoborate:

-

In a separate paraffin-wax-coated beaker, 68 g (1.1 moles) of boric acid is dissolved in 133 g (4 moles) of 60% hydrofluoric acid, keeping the temperature below 25°C.

-

The cold fluoboric acid solution is added rapidly to the diazonium solution while keeping the temperature below 10°C.

-

The precipitated p-carbethoxybenzenediazonium fluoborate is filtered, washed with cold water, methyl alcohol, and ether, and then thoroughly dried. It is critical that the fluoborate is completely dry to avoid a violent decomposition in the next step. [2]

-

-

Thermal Decomposition:

-

The dry diazonium fluoborate is placed in a flask and heated gently. The decomposition proceeds spontaneously once initiated.

-

The resulting ethyl p-fluorobenzoate is collected.

-

-

Hydrolysis:

-

The crude ethyl p-fluorobenzoate is refluxed for one hour with a solution of 56 g (1 mole) of potassium hydroxide in 80 cc of 95% ethyl alcohol and 120 cc of water.

-

The hot solution is filtered, and the filtrate is acidified with concentrated hydrochloric acid to precipitate the 4-fluorobenzoic acid.

-

The product is filtered, dried, and can be further purified by recrystallization.

-

Nucleophilic Aromatic Substitution (SNAr)

Another significant advancement in the synthesis of fluorinated benzoic acids is the use of nucleophilic aromatic substitution (SNAr). This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups. In this reaction, a leaving group (often a nitro or halogen other than fluorine) is displaced by a fluoride ion.

Experimental Protocol: Synthesis of 2-Fluoro-5-nitrobenzoic Acid via Nucleophilic Fluorination

This protocol illustrates a modern approach to synthesizing a fluorinated benzoic acid using a hypervalent iodine reagent, which facilitates nucleophilic fluorination.

Materials:

-

5-nitro-2-iodosobenzoic acid

-

Trifluoromethanesulfonic acid

-

An arene (e.g., mesitylene)

-

Dichloromethane (DCM)

-

Cesium fluoride (CsF)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

-

Preparation of the 1-Aryl-5-nitrobenziodoxolone Precursor:

-

A suspension of 5-nitro-2-iodosobenzoic acid (1 mmol) in DCM (8 mL) is cooled to -30°C.

-